Chlorothymol

Description

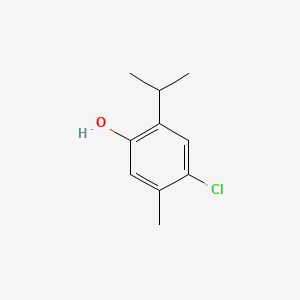

Chlorotymol is a [Thymol] derivative.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-methyl-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZXVMNBUMVKLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041547 | |

| Record name | 6-Chlorothymol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-68-9 | |

| Record name | Chlorothymol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorothymol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorothymol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorothymol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-chloro-5-methyl-2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Chlorothymol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chlorothymol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROTHYMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ25TI0CVT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chlorothymol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chlorothymol, a chlorinated monoterpene phenol, for researchers, scientists, and professionals in drug development. This document details its chemical properties, biological activities, and underlying mechanisms of action, supported by experimental data and protocols.

Core Chemical and Physical Properties

This compound, also known as 4-chloro-2-isopropyl-5-methylphenol, is a derivative of thymol. Its fundamental properties are summarized below.

| Property | Value | References |

| CAS Number | 89-68-9 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₃ClO | [1][5][6] |

| Molecular Weight | 184.66 g/mol | [1][3][6][7] |

| Alternate Names | 6-Chlorothymol, 4-Chloro-5-methyl-2-(1-methylethyl)phenol | [1][5] |

| Appearance | White crystals or powder | [7] |

| Melting Point | Approximately 60-63 °C | [3][8] |

| Solubility | Soluble in acetone and menthol | [8] |

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities, most notably as an antimicrobial and anticonvulsant agent. Its mechanisms of action are multifaceted, involving direct interaction with cellular membranes and specific molecular targets.

Antimicrobial and Anti-Biofilm Activity

This compound exhibits potent activity against a variety of microorganisms, including drug-resistant bacteria. A significant area of research has been its efficacy against Methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action: The antimicrobial action of this compound is primarily attributed to its ability to disrupt microbial cell membranes, leading to a loss of cellular integrity and subsequent cell death. It also interferes with key cellular processes, such as biofilm formation.

Quantitative Data on Antimicrobial Activity:

| Organism | Assay | Endpoint | Result |

| Staphylococcus aureus (LAC strain) | Broth Microdilution | Minimum Inhibitory Concentration (MIC) | 32 µg/mL |

| Methicillin-resistant S. aureus (MRSA) | Biofilm Inhibition Assay | Sub-MIC for complete biofilm inhibition | 8 µg/mL |

| Mature MRSA Biofilm (MW2 strain) | Bactericidal Assay | Log reduction in viability at MIC | ~1-log decrease |

Antiplasmodial Activity

This compound has shown promising activity against the malaria parasite, Plasmodium falciparum, including chloroquine-resistant strains.

Mechanism of Action: Its antiplasmodial effects are linked to the induction of oxidative stress within the parasite. This compound disrupts the parasite's redox balance by inhibiting key enzymes in the glutathione redox system, such as glutathione S-transferase (GST) and glutathione reductase (GR). This leads to an accumulation of reactive oxygen species (ROS), causing damage to vital macromolecules like DNA and lipids.

Quantitative Data on Antiplasmodial Activity:

| Parameter | Concentration of this compound | Result |

| Malondialdehyde (MDA) Level | 6.52 µM | 8.54 ± 0.81 nM |

| 13.04 µM | 11.27 ± 0.50 nM | |

| 26.08 µM | 17.72 ± 0.70 nM | |

| DNA Fragmentation (TUNEL Assay) | 6.52 µM, 13.04 µM, 26.08 µM | Concentration-dependent increase in green fluorescence |

Anticonvulsant Activity

Recent studies have identified this compound as a novel anticonvulsant.

Mechanism of Action: The anticonvulsant properties of this compound are mediated through its positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. By enhancing the effect of GABA, the primary inhibitory neurotransmitter in the brain, this compound reduces neuronal excitability.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

-

Preparation of Bacterial Inoculum:

-

Culture Staphylococcus aureus (e.g., ATCC 29213) on Mueller-Hinton agar (MHA) overnight at 37°C.

-

Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions in Mueller-Hinton broth (MHB) in the microtiter plate to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

-

-

Incubation and Analysis:

-

Add the prepared bacterial inoculum to each well containing the this compound dilutions.

-

Include a growth control (no this compound) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Assessment of Anti-Biofilm Activity

This protocol utilizes the crystal violet staining method.

-

Biofilm Formation:

-

Grow S. aureus in Tryptic Soy Broth (TSB) supplemented with 1% glucose.

-

In a 96-well plate, add the bacterial suspension and various sub-MIC concentrations of this compound.

-

Incubate for 24 hours at 37°C to allow for biofilm formation.

-

-

Staining and Quantification:

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Fix the biofilms with methanol for 15 minutes.

-

Stain the biofilms with 0.2% crystal violet for 20 minutes.

-

Wash the wells with water to remove excess stain and allow to air dry.

-

Solubilize the stain with 33% acetic acid.

-

Measure the absorbance at 595 nm using a microplate reader. A reduction in absorbance indicates inhibition of biofilm formation.

-

Zebrafish Model of Anticonvulsant Activity

This protocol is a high-throughput screening method for anticonvulsant compounds.

-

Animal Husbandry and Treatment:

-

Maintain wild-type zebrafish larvae according to standard protocols.

-

At 5-7 days post-fertilization, place individual larvae into wells of a 96-well plate containing embryo medium.

-

Pre-treat the larvae with a range of this compound concentrations for a specified period (e.g., 1 hour).

-

-

Seizure Induction and Behavioral Analysis:

-

Induce seizures by adding a known concentration of pentylenetetrazole (PTZ) to the wells.

-

Immediately begin recording the locomotor activity of the larvae using an automated video-tracking system.

-

Track parameters such as total distance moved and velocity over a defined time period (e.g., 30 minutes).

-

-

Data Analysis:

-

Compare the locomotor activity of this compound-treated larvae to that of a vehicle control group.

-

A significant reduction in PTZ-induced hyperactivity indicates anticonvulsant activity.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanisms of action of this compound.

Caption: Proposed Mechanism of Antimicrobial Action of this compound.

Caption: Proposed Mechanism of Antiplasmodial Action of this compound.

Caption: Proposed Mechanism of Anticonvulsant Action of this compound.

References

- 1. This compound | C10H13ClO | CID 6982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 89-68-9: this compound | CymitQuimica [cymitquimica.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. chemos.de [chemos.de]

- 5. drugs.com [drugs.com]

- 6. Buy this compound | 89-68-9 | >98% [smolecule.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound, Bulk Manufacturer in India - AOS Products [aosproduct.com]

Chlorothymol Solubility in DMSO and Ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of chlorothymol in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property in drug discovery and development, influencing formulation, bioavailability, and efficacy. The following table summarizes the known quantitative solubility of this compound in DMSO and provides a qualitative assessment for ethanol based on available data.

| Solvent | Solubility | Molar Concentration (mM) | Method | Notes |

| Dimethyl Sulfoxide (DMSO) | 60 mg/mL[1] | 324.92 mM[1] | Not Specified | Sonication is recommended to facilitate dissolution[1]. |

| Ethanol | Highly Soluble | Not Specified | Not Specified | Thymol, a related compound, is highly soluble in alcohols[2]. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for reproducible research. The following are detailed methodologies for key experiments to quantify the solubility of a compound like this compound.

Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility[3].

Principle: An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound in the saturated solution is then measured.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of either DMSO or ethanol. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Equilibration: Seal the vials and place them in a shaker or agitator at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge or filter the solution to separate the solid phase from the liquid phase. A combination of centrifugation and filtration is often recommended[3].

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of an analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Analysis: Measure the concentration of the diluted sample using the chosen analytical method. Back-calculate to determine the concentration in the original saturated solution, which represents the solubility.

DMSO-Based Titration Method for Kinetic Solubility

For earlier stages of drug discovery, a kinetic solubility measurement can be a faster alternative to the thermodynamic shake-flask method[4].

Principle: A concentrated stock solution of the compound in DMSO is added dropwise to an aqueous buffer until precipitation is observed.

Detailed Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 200 mg/mL)[4].

-

Titration Setup: Place a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a beaker with a stir bar.

-

Titration: Add the DMSO stock solution drop by drop to the stirring buffer.

-

Endpoint Determination: The endpoint is reached when the first sign of persistent cloudiness or opalescence appears, indicating that the solubility limit has been exceeded and the compound is precipitating[4].

-

Calculation: The volume of the DMSO stock solution added is recorded, and the solubility in the aqueous buffer is calculated. Note that this method provides an estimate of kinetic solubility in an aqueous system, not the intrinsic solubility in pure DMSO or ethanol.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a chemical compound like this compound.

Caption: Workflow for Solubility Determination

Signaling Pathways and Molecular Interactions

While this compound is known for its disinfectant properties, detailed information regarding its specific signaling pathways is not extensively documented in the provided search results. It is known to be a positive allosteric modulator of GABA receptors[1]. Further research would be required to elucidate the precise molecular interactions and downstream signaling cascades.

Conclusion

This technical guide provides essential information on the solubility of this compound in DMSO and ethanol, crucial for researchers and professionals in drug development. The provided quantitative data, detailed experimental protocols, and a clear experimental workflow aim to support and guide further research and application of this compound. It is important to note that for ethanol, while qualitatively described as a good solvent, precise quantitative data was not available and would require experimental determination.

References

Chlorothymol as a Positive Allosteric Modulator of the GABA-A Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorothymol, a chlorinated derivative of thymol, has been identified as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This guide provides a comprehensive technical overview of the current understanding of this compound's interaction with the GABA-A receptor. It consolidates available quantitative data, details key experimental methodologies for its characterization, and visualizes the relevant biological pathways and experimental workflows. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide leverages data from its close structural analog, thymol, to provide a more complete picture of its potential pharmacological profile.

Introduction to GABA-A Receptor Modulation

The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding to its endogenous ligand GABA, opens an integral chloride (Cl⁻) channel. The resulting influx of chloride ions hyperpolarizes the neuron, reducing its excitability and leading to synaptic inhibition.[1] Positive allosteric modulators are compounds that do not bind to the primary GABA binding site (the orthosteric site) but to a distinct (allosteric) site on the receptor complex.[2] By binding to this allosteric site, PAMs enhance the effect of GABA, typically by increasing the frequency or duration of channel opening, thereby potentiating the inhibitory signal.[2] This mechanism is a key target for a wide range of therapeutic agents, including benzodiazepines, barbiturates, and general anesthetics.[3]

Mechanism of Action of this compound

Allosteric Modulation and Binding

Studies on primary cultures of cortical neurons have shown that this compound enhances the binding of [3H]flunitrazepam, a benzodiazepine that binds to a specific allosteric site on the GABA-A receptor.[4] This enhancement suggests that this compound binding to its own site induces a conformational change in the receptor that increases the affinity of the benzodiazepine binding site for its ligand. This is a characteristic feature of many GABA-A PAMs.

Potentiation of GABA-Evoked Currents

This compound has been shown to increase the influx of chloride ions evoked by GABA in a concentration-dependent manner.[4] This potentiation of the GABAergic current is the functional hallmark of a positive allosteric modulator. Interestingly, this compound exhibits a bell-shaped dose-response curve, with its potentiating effect diminishing at concentrations above 100 μM.[4] This phenomenon may be related to its interaction with the lipid membrane at higher concentrations.[4]

Quantitative Data

While direct and detailed quantitative data for this compound is not extensively available in the public domain, the key findings are summarized below. For comparative context, data for the structurally similar and well-studied compound, thymol, is also provided.

Table 1: Allosteric Modulation of [3H]Flunitrazepam Binding

| Compound | Preparation | Effect | EC₅₀ | Eₘₐₓ (% of Basal) | Reference |

| This compound | Primary cultures of cortical neurons | Enhancement | Micromolar Range | Data not available | [4] |

| Thymol | Primary cultures of cortical neurons | Enhancement | 131 µM | Data not available |

Table 2: Potentiation of GABA-Evoked Chloride Currents

| Compound | Preparation | Effect on GABA (EC₂₀) Response | Concentration Range | Notes | Reference |

| This compound | Primary cultures of cortical neurons | Concentration-dependent increase | Data not available | Bell-shaped effect; reduced potentiation >100 µM | [4] |

| Thymol | Xenopus oocytes expressing α1β3γ2s GABA-A receptors | Potentiation up to 416 ± 72% of control | 1 - 100 µM | Shifts GABA EC₅₀ to the left | (Priestley et al., 2003) |

Experimental Protocols

The characterization of this compound and related compounds as GABA-A receptor modulators primarily relies on radioligand binding assays and electrophysiological recordings.

[³H]Flunitrazepam Binding Assay

This assay measures how a test compound affects the binding of a radioactively labeled benzodiazepine ([³H]flunitrazepam) to the GABA-A receptor. An increase in binding suggests positive allosteric modulation.

Methodology:

-

Preparation of Neuronal Cultures: Primary cortical neurons are harvested from embryonic mice and cultured for a period sufficient to allow for the expression of mature GABA-A receptors.

-

Incubation: Intact, living neuronal cells in culture plates are washed and then incubated in a buffer solution at a controlled temperature (e.g., 4°C to minimize internalization).

-

Assay Conditions: The incubation medium contains a fixed concentration of [³H]flunitrazepam (typically in the low nanomolar range) and varying concentrations of the test compound (this compound).

-

Equilibrium: The incubation proceeds for a set time to allow the binding to reach equilibrium.

-

Washing: The cells are rapidly washed with ice-cold buffer to remove unbound radioligand.

-

Lysis and Scintillation Counting: The cells are lysed, and the radioactivity, corresponding to the amount of bound [³H]flunitrazepam, is quantified using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine (e.g., clonazepam) and subtracted from the total binding to yield specific binding. The data is then plotted as specific binding versus the concentration of the test compound and fitted to a dose-response curve to determine the EC₅₀ and Eₘₐₓ.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

TEVC is a robust method for studying the function of ion channels, like the GABA-A receptor, expressed in a heterologous system. It allows for the precise control of the cell's membrane potential while measuring the currents flowing through the expressed channels.

Methodology:

-

Receptor Expression: Complementary RNA (cRNA) encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) is injected into Xenopus laevis oocytes. The oocytes are then incubated for 2-7 days to allow for the expression and assembly of functional receptors on the plasma membrane.

-

Oocyte Preparation: An oocyte is placed in a recording chamber continuously perfused with a saline solution (Ringer's solution).

-

Electrode Impalement: The oocyte is impaled with two microelectrodes filled with a high concentration of KCl (e.g., 3 M). One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode).

-

Voltage Clamp: The membrane potential is clamped to a holding potential, typically between -60 mV and -80 mV, using a voltage-clamp amplifier.

-

Drug Application: A baseline is established, after which GABA at a specific concentration (often the EC₁₀-EC₂₀ to allow for clear potentiation) is applied to the oocyte, and the resulting inward chloride current is recorded.

-

Co-application: After a washout period, GABA is co-applied with various concentrations of the test compound (this compound). The potentiation of the GABA-evoked current is measured.

-

Data Analysis: The potentiation is calculated as the percentage increase in the current amplitude in the presence of the modulator compared to the current evoked by GABA alone. Dose-response curves are generated to determine the EC₅₀ for potentiation.

Structure-Activity Relationship and Implications

This compound is structurally very similar to thymol, differing only by the presence of a chlorine atom. This substitution likely influences its lipophilicity and electronic properties, which in turn can affect its binding affinity for the GABA-A receptor and its interaction with the surrounding lipid membrane. The bell-shaped dose-response curve observed for this compound, but not typically for thymol, suggests that the addition of the chlorine atom may enhance its membrane-perturbing effects at higher concentrations, potentially leading to a non-specific inhibition that counteracts its positive allosteric modulation.

Conclusion and Future Directions

The available evidence strongly indicates that this compound is a positive allosteric modulator of the GABA-A receptor. Its ability to enhance both ligand binding and receptor function places it in a class of compounds with significant potential for therapeutic development in areas such as anxiolytics, sedatives, and anticonvulsants. However, a more detailed quantitative characterization is necessary to fully understand its pharmacological profile.

Future research should focus on:

-

Elucidating the precise EC₅₀ and Eₘₐₓ values for this compound's potentiation of GABA-evoked currents across various GABA-A receptor subunit combinations.

-

Investigating the kinetics of this compound's modulation, such as its effects on channel opening frequency and duration.

-

Characterizing the molecular determinants of its binding site on the GABA-A receptor.

-

Exploring the mechanism behind its bell-shaped dose-response curve, particularly the interplay between direct receptor modulation and membrane effects.

A thorough investigation of these aspects will be crucial for determining the therapeutic potential and safety profile of this compound as a modulator of GABAergic neurotransmission.

References

- 1. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABAA receptor: Positive and negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Allosteric positive interaction of thymol with the GABAA receptor in primary cultures of mouse cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the UV-Vis Spectral Properties of Chlorothymol

For Researchers, Scientists, and Drug Development Professionals

Introduction to the UV-Vis Spectroscopy of Phenolic Compounds

Chlorothymol, a chlorinated derivative of thymol, is a phenolic compound. The ultraviolet-visible (UV-Vis) absorption spectrum of phenolic compounds is primarily determined by the electronic transitions within the benzene ring and the influence of the hydroxyl (-OH) and other substituents. The key chromophore in this compound is the substituted benzene ring.

The UV-Vis spectra of phenols typically exhibit two main absorption bands:

-

Primary Band (π → π transition):* This band, often referred to as the E2-band, appears at shorter wavelengths, typically around 200-230 nm. It arises from the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the benzene ring.

-

Secondary Band (π → π transition):* This band, also known as the B-band, is observed at longer wavelengths, usually in the range of 250-290 nm. It is also a π → π* transition but is of lower energy. The presence of substituents on the benzene ring can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of this band.

The hydroxyl group of this compound, being an auxochrome, is expected to cause a bathochromic shift of the secondary absorption band compared to unsubstituted benzene. The chlorine atom and the isopropyl group will also influence the exact position and intensity of the absorption maxima.

Quantitative UV-Vis Spectral Data of this compound

A thorough literature search did not yield specific quantitative data for the UV-Vis spectral properties of this compound, including its maximum absorption wavelengths (λmax) and molar absorptivity values (ε) in various solvents. However, for the related non-chlorinated compound, thymol, a λmax of 274 nm has been reported. It is anticipated that the λmax of this compound would be in a similar region, potentially shifted slightly due to the electronic effects of the chlorine substituent.

The following table is provided as a template for researchers to populate with experimental data upon analysis.

| Solvent | Absorption Maximum 1 (λmax1, nm) | Molar Absorptivity 1 (ε1, L·mol⁻¹·cm⁻¹) | Absorption Maximum 2 (λmax2, nm) | Molar Absorptivity 2 (ε2, L·mol⁻¹·cm⁻¹) |

| Ethanol | Data not available | Data not available | Data not available | Data not available |

| Methanol | Data not available | Data not available | Data not available | Data not available |

| Cyclohexane | Data not available | Data not available | Data not available | Data not available |

| Water | Data not available | Data not available | Data not available | Data not available |

Note: The effect of the solvent on the UV-Vis spectrum of this compound is an important consideration. Polar solvents may cause a shift in the absorption maxima compared to nonpolar solvents due to interactions with the hydroxyl group. For instance, in polar solvents, hydrogen bonding can affect the energy of the electronic transitions.

Experimental Protocol for UV-Vis Spectrophotometric Analysis of this compound

The following is a generalized protocol for the determination of the UV-Vis spectral properties of this compound. This protocol should be adapted and validated for specific laboratory conditions and instrumentation.

3.1. Materials and Equipment

-

This compound (analytical standard)

-

Spectrophotometric grade solvents (e.g., ethanol, methanol, cyclohexane, deionized water)

-

UV-Vis spectrophotometer (double beam recommended)

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks (various sizes)

-

Micropipettes

3.2. Preparation of Standard Solutions

-

Stock Solution Preparation: Accurately weigh a precise amount of this compound (e.g., 10 mg) and dissolve it in a suitable solvent (e.g., ethanol) in a volumetric flask (e.g., 100 mL) to obtain a stock solution of known concentration (e.g., 100 µg/mL).

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create working standards of varying concentrations (e.g., 2, 4, 6, 8, 10 µg/mL) in the same solvent.

3.3. Spectrophotometric Measurement

-

Instrument Setup:

-

Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time.

-

Set the wavelength range for scanning (e.g., 200-400 nm).

-

Set the scan speed and slit width as appropriate for the instrument.

-

-

Blank Measurement: Fill a quartz cuvette with the solvent used to prepare the standards. Place it in the reference and sample holders and perform a baseline correction (autozero).

-

Sample Measurement:

-

Rinse a quartz cuvette with one of the working standard solutions and then fill it with the same solution.

-

Place the cuvette in the sample holder of the spectrophotometer.

-

Record the absorption spectrum over the set wavelength range.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

-

Absorbance Readings for Calibration Curve:

-

Set the spectrophotometer to measure the absorbance at the determined λmax.

-

Measure the absorbance of each of the prepared working standard solutions, starting from the least concentrated.

-

Rinse the cuvette with the next standard solution before each measurement.

-

3.4. Data Analysis

-

Molar Absorptivity Calculation:

-

Plot a calibration curve of absorbance versus the molar concentration of the standard solutions.

-

Perform a linear regression analysis on the data points. The slope of the line will be equal to the molar absorptivity (ε) if the path length of the cuvette is 1 cm, according to the Beer-Lambert Law (A = εbc, where A is absorbance, ε is molar absorptivity, b is path length, and c is concentration).

-

The molar absorptivity is a constant for a given substance in a specific solvent at a particular wavelength and is a measure of how strongly the substance absorbs light.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the UV-Vis spectral properties of this compound.

Caption: Experimental workflow for UV-Vis spectral analysis.

Stability of Chlorothymol: An In-depth Technical Guide on pH and Temperature Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of chlorothymol, a widely used antiseptic and disinfectant. Due to a lack of extensive publicly available stability data for this compound, this guide synthesizes information on its structural analogs, thymol and carvacrol, to infer its stability profile under varying pH and temperature conditions. Furthermore, a detailed, generalized experimental protocol for conducting forced degradation studies is presented to enable researchers to systematically evaluate the stability of this compound and related phenolic compounds. This document aims to be a valuable resource for formulation development, analytical method validation, and regulatory submissions involving this compound.

Introduction

This compound, or 4-chloro-2-isopropyl-5-methylphenol, is a halogenated monoterpene phenol with potent antimicrobial properties. Its broad-spectrum efficacy has led to its inclusion in a variety of pharmaceutical, cosmetic, and industrial formulations. Understanding the chemical stability of this compound is paramount for ensuring the safety, efficacy, and shelf-life of these products. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially harmful impurities.

The stability of a chemical entity is significantly influenced by environmental factors, primarily pH and temperature. Therefore, a thorough investigation of how these factors affect the degradation kinetics of this compound is a critical aspect of pre-formulation studies and drug development. This guide addresses the current knowledge gap regarding this compound's stability by providing insights from structurally similar compounds and presenting a robust framework for its experimental evaluation.

Physicochemical Properties of this compound

A foundational understanding of this compound's physicochemical properties is essential for designing and interpreting stability studies.

| Property | Value |

| Chemical Formula | C₁₀H₁₃ClO |

| Molar Mass | 184.66 g/mol |

| Appearance | White crystalline solid |

| pKa | Not readily available in cited literature. The pKa of its parent compound, thymol, is approximately 10.59.[1] The presence of an electron-withdrawing chlorine atom is expected to lower the pKa of this compound, making it more acidic than thymol. |

| Solubility | Sparingly soluble in water, soluble in organic solvents and alkaline solutions.[2] |

Stability Profile of this compound and Its Analogs

Direct quantitative data on the degradation kinetics of this compound at different pH and temperature values is not extensively available in the public domain. However, studies on its close structural analogs, thymol and carvacrol, provide valuable insights into its expected stability.

A study investigating the stability of thymoquinone, carvacrol, and thymol under various stress conditions found that both carvacrol and thymol were stable under the studied forced degradation conditions, which included hydrolysis (acidic and basic), oxidation, photolysis, and thermal decomposition.[3][4][5] Another study highlighted that thymol exhibits relatively high chemical stability compared to other phenols, with increased stability observed at higher pH values (pH 11.0 and 12.0).[6][7]

Phenolic compounds, in general, are known to be susceptible to oxidation, and this degradation can be influenced by pH.[8] The rate of degradation for phenolic compounds often increases with temperature.[9] For chlorinated phenols, pH is a critical factor in their degradation, with different chlorination products being dominant in acidic versus neutral and alkaline media.[10]

Based on this information, it can be inferred that this compound likely possesses good chemical stability, particularly under neutral and alkaline conditions. However, the presence of the chlorine atom may influence its degradation pathways and kinetics compared to thymol. Experimental verification through forced degradation studies is essential to confirm this and to identify any potential degradation products.

Table 1: Summary of Qualitative Stability Data for Thymol and Carvacrol

| Compound | Stress Condition | Observation | Citation(s) |

| Thymol | Acidic Hydrolysis, Basic Hydrolysis, Oxidation, Photolysis, Thermal | Stable | [3][4][5] |

| Carvacrol | Acidic Hydrolysis, Basic Hydrolysis, Oxidation, Photolysis, Thermal | Stable | [3][4][5] |

| Thymol | Varying pH (7.0-12.0) | High stability, particularly at pH 11.0 and 12.0 | [6][7] |

Experimental Protocol: Forced Degradation Study of this compound

Forced degradation studies are a cornerstone of pharmaceutical development, providing crucial information on the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.[11] The following is a generalized protocol for conducting a forced degradation study on this compound.

Objective

To identify potential degradation products and pathways of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) and to develop a stability-indicating analytical method.

Materials and Reagents

-

This compound reference standard

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30%

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade or purified

-

Phosphate or other suitable buffer components

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Photodiode array (PDA) detector (recommended for peak purity analysis)

-

C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

-

pH meter

-

Water bath or oven for thermal stress

-

Photostability chamber

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Generalized workflow for a forced degradation study of this compound.

Stress Conditions

A stock solution of this compound (e.g., 1 mg/mL in methanol or acetonitrile) should be prepared. For each stress condition, a control sample (this compound solution without the stressor, stored at ambient temperature and protected from light) should be analyzed concurrently. The goal is to achieve 5-20% degradation of the active substance.

-

Acidic Hydrolysis:

-

Mix the this compound stock solution with 0.1 M HCl.

-

Incubate at an elevated temperature (e.g., 60-80°C).

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

-

-

Basic Hydrolysis:

-

Mix the this compound stock solution with 0.1 M NaOH.

-

Incubate at room temperature or slightly elevated temperature (e.g., 40°C).

-

Withdraw samples at various time points.

-

Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

-

-

Neutral Hydrolysis:

-

Mix the this compound stock solution with water.

-

Incubate at an elevated temperature (e.g., 80°C).

-

Withdraw samples at various time points.

-

-

Oxidative Degradation:

-

Mix the this compound stock solution with a solution of 3% H₂O₂.

-

Store at room temperature and protected from light.

-

Withdraw samples at various time points.

-

-

Thermal Degradation:

-

Solid State: Expose solid this compound powder to dry heat (e.g., 105°C) for a specified period.

-

Solution State: Heat the this compound stock solution at a high temperature (e.g., 80°C).

-

-

Photolytic Degradation:

-

Solid State and Solution: Expose solid this compound and the this compound solution to UV and visible light in a photostability chamber according to ICH Q1B guidelines. A dark control should be run in parallel.

-

Analytical Methodology

A stability-indicating HPLC method should be developed and validated.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) is often suitable.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Based on the UV spectrum of this compound (e.g., around 274 nm for thymol).[1] A PDA detector is recommended to assess peak purity.

-

Column Temperature: e.g., 30°C.

-

Injection Volume: e.g., 20 µL.

The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. The method is considered stability-indicating if it can resolve the main peak of this compound from all degradation product peaks.

Data Analysis

-

Calculate the percentage degradation of this compound for each stress condition.

-

Determine the retention times of the degradation products.

-

Assess the peak purity of the this compound peak using a PDA detector.

-

If significant degradation products are formed, further characterization using mass spectrometry (LC-MS) may be necessary to elucidate their structures.

Potential Degradation Pathways

While specific degradation pathways for this compound are not well-documented, potential degradation mechanisms for phenolic compounds include:

-

Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinone-type structures. The presence of the isopropyl and methyl groups on the aromatic ring will influence the oxidation products.

-

Photodegradation: Exposure to UV light can induce photochemical reactions, potentially leading to cleavage of the aromatic ring or reactions involving the chlorine substituent.

Caption: Potential degradation pathways for this compound.

Signaling Pathways

Information regarding signaling pathways is generally not relevant to the chemical stability and forced degradation of a small molecule like this compound. Such pathways are typically studied in the context of a drug's pharmacological or toxicological mechanism of action within a biological system. No information on signaling pathways related to the chemical degradation of this compound was identified during the literature review for this guide.

Conclusion

This technical guide has provided a comprehensive overview of the stability of this compound, drawing upon data from its structural analogs, thymol and carvacrol, due to the limited availability of specific data for this compound itself. The available evidence suggests that this compound is likely to be a stable compound, particularly under neutral and alkaline conditions. However, the potential for oxidative and photolytic degradation should be considered.

The provided generalized experimental protocol for forced degradation studies offers a robust framework for researchers and drug development professionals to systematically investigate the stability of this compound. The results from such studies are indispensable for developing stable formulations, establishing appropriate storage conditions and shelf-life, and ensuring product quality and patient safety. It is strongly recommended that experimental studies be conducted to determine the specific degradation kinetics and pathways of this compound to support its continued use in various applications.

References

- 1. Thymol - Wikipedia [en.wikipedia.org]

- 2. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stability study of thymoquinone, carvacrol and thymol using HPLC-UV and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fabrication of Caseinate Stabilized Thymol Nanosuspensions via the pH-Driven Method: Enhancement in Water Solubility of Thymol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Chlorothymol's Pro-Oxidative Power: A Technical Guide to ROS-Induced Apoptosis in Cancer Cells

For Immediate Release

This technical guide provides an in-depth analysis of the mechanisms by which chlorothymol, a chlorinated monoterpenoid phenol, induces reactive oxygen species (ROS) and triggers apoptotic cell death in cancer cells. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and the discovery of novel therapeutic agents.

Abstract

This compound, a derivative of thymol, has demonstrated significant potential as a pro-oxidative agent in cancer therapy. This guide summarizes the existing evidence for this compound and related thymol compounds' ability to elevate intracellular ROS levels, leading to oxidative stress and the activation of apoptotic signaling pathways. We present quantitative data on ROS induction, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms to facilitate a comprehensive understanding of this compound's anticancer potential.

Introduction: The Double-Edged Sword of ROS in Oncology

Reactive oxygen species are highly reactive molecules and free radicals derived from molecular oxygen. While essential for various physiological processes at low concentrations, an excessive accumulation of ROS results in oxidative stress, a condition that can inflict damage upon cellular components such as DNA, proteins, and lipids.[1] Cancer cells, due to their heightened metabolic rate and mitochondrial dysfunction, often exhibit a higher basal level of ROS compared to normal cells.[1] This elevated oxidative stress can, paradoxically, be exploited as a therapeutic strategy. Pro-oxidant therapies aim to further increase ROS levels in cancer cells beyond a critical threshold, thereby triggering programmed cell death, or apoptosis.[1][2][3]

Phenolic compounds, including thymol and its derivatives, are a class of molecules known for their potential to act as pro-oxidants in the tumor microenvironment.[4][5][6][7] This guide focuses on this compound, a halogenated derivative of thymol, and its capacity to induce ROS and subsequent apoptosis in cancer cells.

Quantitative Analysis of ROS Induction

Studies on thymol and its derivatives have provided quantitative evidence of their ability to induce ROS in various cancer cell lines. This data underscores the potential of this compound as a potent pro-oxidative agent.

A study on a newly synthesized thymol derivative, DT2, in human colorectal cancer cell lines HT-29 and HCT-116 demonstrated a significant, dose-dependent increase in ROS production.[8] At a concentration of 1500 µg/mL, DT2 induced an approximate 210% increase in ROS levels in both cell lines compared to untreated controls.[8] At a higher concentration, ROS production surged by 349% in the HT-29 cell line.[8] Another study utilizing 3D spheroid models of the same cell lines confirmed that thymol derivatives are cytotoxic and effectively increase intracellular ROS levels.[9]

In non-small cell lung cancer (A549) cells, thymol itself exhibited a potent cytotoxic effect with an IC50 value of 112 µg/mL (745 µM) after 24 hours of treatment, an effect attributed to the induction of ROS.[10]

Table 1: Quantitative Summary of ROS Induction by Thymol and its Derivatives in Cancer Cell Lines

| Compound | Cell Line | Concentration | % Increase in ROS (approx.) | Reference |

| Thymol Derivative (DT2) | HT-29 | 1500 µg/mL | 210% | [8] |

| Thymol Derivative (DT2) | HCT-116 | 1500 µg/mL | 210% | [8] |

| Thymol Derivative (DT2) | HT-29 | >1500 µg/mL | 349% | [8] |

| Thymol | A549 | 112 µg/mL (IC50) | Not specified, but confirmed induction | [10] |

Signaling Pathways Activated by this compound-Induced ROS

The accumulation of intracellular ROS triggers a cascade of signaling events that ultimately converge on the apoptotic machinery. The primary pathways implicated in ROS-mediated apoptosis include the Mitogen-Activated Protein Kinase (MAPK) pathways.

ROS can directly activate upstream kinases or inhibit phosphatases, leading to the phosphorylation and activation of key MAPK members such as p38 and JNK.[7] Prolonged activation of these stress-activated pathways is a well-established trigger for apoptosis.[11]

Caption: this compound-induced ROS signaling pathway leading to apoptosis.

Experimental Protocols

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes a common method for quantifying total intracellular ROS levels.

Materials:

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Dimethyl sulfoxide (DMSO)

-

Serum-free cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

24-well plates

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., 2 x 10^5 cells/well) in a 24-well plate and culture overnight.[8]

-

Preparation of DCFH-DA Stock Solution: Dissolve DCFH-DA in DMSO to prepare a stock solution (e.g., 10 mM). Store protected from light at -20°C.[8]

-

Preparation of DCFH-DA Working Solution: Immediately before use, dilute the DCFH-DA stock solution in pre-warmed serum-free medium to the desired final concentration (typically 10-25 µM).[8][9]

-

Treatment: Remove the culture medium from the cells and treat with various concentrations of this compound in complete medium for the desired time. Include a vehicle control (e.g., DMSO) and a positive control for ROS induction (e.g., tert-Butyl Hydrogen Peroxide).

-

Staining: After treatment, remove the medium and wash the cells once with serum-free medium.[8] Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[4][8]

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.[8]

-

Measurement: Add PBS to each well.[8] Immediately measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[4][8]

-

Data Analysis: Normalize the fluorescence intensity of the treated cells to the vehicle control.

Caption: Experimental workflow for intracellular ROS detection using DCFH-DA.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

-

Propidium Iodide (PI) solution

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at various concentrations and for different durations. Include appropriate controls.

-

Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin. Collect all cells, including those in the supernatant, as apoptotic cells may detach.[12]

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Western Blot Analysis of MAPK Phosphorylation

This protocol allows for the detection of the activated (phosphorylated) forms of MAPK proteins.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them on ice.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.[13]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein.[13]

Conclusion

The evidence presented in this technical guide strongly supports the pro-oxidative and pro-apoptotic potential of this compound and related thymol derivatives in cancer cells. The ability to induce a significant increase in intracellular ROS, leading to the activation of stress-related signaling pathways and subsequent apoptosis, positions this compound as a promising candidate for further investigation in preclinical cancer models. The detailed experimental protocols provided herein offer a framework for researchers to explore the mechanistic details of this compound's action and to evaluate its therapeutic efficacy. Further studies are warranted to elucidate the precise molecular targets of this compound and to optimize its delivery for in vivo applications.

References

- 1. Drug-induced oxidative stress in cancer treatments: Angel or devil? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidative Stress Inducers in Cancer Therapy: Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Polyphenols as Modulator of Oxidative Stress in Cancer Disease: New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Newly Synthesized Thymol Derivative and Its Effect on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of the effects of thymol derivatives on colorectal cancer spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thymol induces mitochondrial pathway-mediated apoptosis via ROS generation, macromolecular damage and SOD diminution in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sample Preparation of Adherent Cell Lines for Flow Cytometry: Protocol Optimization-Our Experience with SW-480 colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Predicted Degradation of Chlorothymol and Methodologies for its Investigation

Introduction to Chlorothymol and its Stability

This compound (4-chloro-2-isopropyl-5-methylphenol) is a halogenated monoterpenoid and an isomer of carvacrol. It is utilized in various applications as an antiseptic, disinfectant, and preservative due to its antimicrobial properties.[1] As with any active pharmaceutical ingredient (API) or chemical agent, understanding its stability and degradation profile is crucial for ensuring its efficacy, safety, and for the development of stable formulations.[2]

Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[3][4] These studies involve subjecting the compound to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress.[5][6]

Predicted Degradation Pathways of this compound

Based on the chemical structure of this compound and the known degradation of related phenolic compounds, the following degradation pathways are predicted under various stress conditions.

Oxidative Degradation

Oxidation is a common degradation pathway for phenols and is often the most complex, leading to a variety of byproducts.[7][8][9] The presence of the hydroxyl group on the aromatic ring makes it susceptible to oxidation.

Predicted Byproducts:

-

Quinones and Hydroquinones: The initial step in the oxidation of a phenol is often the formation of a phenoxy radical, which can then be converted to a variety of quinone and hydroquinone derivatives.

-

Ring-Opened Products: Further oxidation can lead to the cleavage of the aromatic ring, resulting in the formation of smaller, aliphatic carboxylic acids and other organic acids.

-

Dehalogenated Products: The chlorine atom may be cleaved from the aromatic ring, leading to the formation of thymol and its subsequent oxidation products.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce the degradation of chlorophenolic compounds.[10] The primary mechanism often involves the homolytic cleavage of the carbon-chlorine bond.

Predicted Byproducts:

-

Dechlorinated Phenols: The primary photolytic degradation product is likely to be thymol, formed by the removal of the chlorine atom.

-

Radical Coupling Products: The radical intermediates formed during photolysis can couple to form various dimeric and polymeric byproducts.

-

Photo-oxidation Products: In the presence of oxygen, photolysis can lead to the formation of oxidized products similar to those seen in oxidative degradation.

Thermal Degradation

At elevated temperatures, this compound may undergo degradation, although phenolic compounds are generally more stable to heat than to oxidation or photolysis.[11][12][13]

Predicted Byproducts:

-

Decomposition Products: At very high temperatures, the molecule may fragment into smaller volatile compounds.

-

Oxidation Products: If oxygen is present, thermal degradation will likely be accompanied by oxidation.

Hydrolytic Degradation

This compound is expected to be relatively stable to hydrolysis under neutral pH conditions due to the stability of the aromatic ring and the carbon-chlorine bond. However, under extreme pH conditions and elevated temperatures, some degradation may occur.

Predicted Byproducts:

-

Thymol: Under certain conditions, nucleophilic substitution of the chlorine atom by a hydroxyl group could lead to the formation of thymol, though this is generally less favorable on an aromatic ring.

Generalized Experimental Protocol for Forced Degradation of this compound

The following is a generalized workflow for conducting a forced degradation study of this compound. The specific conditions should be optimized to achieve a target degradation of 5-20%.[3]

Materials and Reagents

-

This compound reference standard

-

HPLC grade solvents (e.g., acetonitrile, methanol)

-

Reagent grade acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide)

-

Hydrogen peroxide (30%)

-

High purity water

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV/Photodiode Array (PDA) detector[14][15][16]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system for identification of non-volatile byproducts[17][18]

-

Gas Chromatography-Mass Spectrometry (GC-MS) system for identification of volatile byproducts[19][20]

-

Photostability chamber

-

Temperature and humidity controlled ovens/chambers

-

pH meter

Stress Conditions

1. Hydrolytic Degradation:

-

Acidic: Dissolve this compound in 0.1 M HCl and heat at 60-80°C for a specified period.

-

Basic: Dissolve this compound in 0.1 M NaOH and heat at 60-80°C for a specified period.

-

Neutral: Dissolve this compound in water and heat at 60-80°C for a specified period.

-

Samples should be withdrawn at various time points, neutralized if necessary, and analyzed.

2. Oxidative Degradation:

-

Dissolve this compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or slightly elevated temperature.

-

Protect the samples from light to avoid photo-oxidation.

-

Monitor the degradation over time.

3. Photolytic Degradation:

-

Expose a solution of this compound and a solid sample of this compound to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

-

A dark control sample should be stored under the same conditions to differentiate between photolytic and thermal degradation.

4. Thermal Degradation:

-

Expose solid this compound to elevated temperatures (e.g., 60-100°C) in a controlled oven.

-

The effect of humidity can also be investigated by using a humidity-controlled chamber.

Analytical Methodology

A stability-indicating HPLC method should be developed and validated. A typical starting point would be a reversed-phase C18 column with a gradient elution of acetonitrile and a buffered aqueous mobile phase. The method must be able to separate the parent this compound peak from all process-related impurities and degradation byproducts.[21][22]

Quantitative Data from a Structurally Related Compound: Thymol

While specific quantitative data for this compound degradation is not available, studies on thymol indicate that it degrades relatively quickly in the environment, which suggests that this compound may also be susceptible to degradation.[23]

| Compound | Matrix | Degradation Half-Life (DT₅₀) | Reference |

| Thymol | Water | 16 days | [23] |

| Thymol | Soil | 5 days | [23] |

Note: The presence of the chlorine atom in this compound may affect its degradation rate compared to thymol. It could potentially make the compound more recalcitrant to microbial degradation but may also provide an additional site for photolytic cleavage.

Conclusion

While a definitive degradation pathway for this compound has yet to be published, a scientifically sound prediction can be made based on its chemical structure and the known behavior of related phenolic compounds. The primary degradation pathways are anticipated to be oxidation and photolysis, leading to a variety of byproducts including quinones, ring-opened products, and dechlorinated derivatives. A systematic approach using forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress, coupled with modern analytical techniques such as HPLC and mass spectrometry, is necessary to fully elucidate the degradation profile of this compound. The generalized experimental protocol provided in this guide serves as a robust starting point for researchers and drug development professionals to undertake such an investigation.

References

- 1. Degradation Kinetics and Mechanism of Polychloromethanes Reduction at Co-MoS2/Graphite Felt Electrode [mdpi.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmainfo.in [pharmainfo.in]

- 4. biomedres.us [biomedres.us]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. scispace.com [scispace.com]

- 16. questjournals.org [questjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. biopharminternational.com [biopharminternational.com]

- 19. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pharmtech.com [pharmtech.com]

- 21. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 22. semanticscholar.org [semanticscholar.org]

- 23. Thymol - Wikipedia [en.wikipedia.org]

Chlorothymol: A Comprehensive Safety and Toxicity Profile for Research and Development

An In-depth Technical Guide

This document provides a detailed overview of the safety and toxicity profile of chlorothymol, a chlorinated monoterpene phenol. The information is intended for researchers, scientists, and drug development professionals to support informed decision-making and safe handling of this compound in a laboratory and pre-clinical setting.

Executive Summary

This compound, a derivative of thymol, is utilized in various applications for its antiseptic and disinfectant properties. A thorough understanding of its toxicological profile is crucial for risk assessment and the development of safe handling procedures. This guide summarizes the available data on the acute and chronic toxicity, mutagenicity, carcinogenicity, reproductive and developmental toxicity, as well as dermal and ocular irritation potential of this compound. Where specific data for this compound is limited, information on the closely related compound, thymol, is provided for context, with the clear delineation that these are not direct substitutes. Methodologies for key toxicological assays are detailed to provide a framework for further investigation.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 4-chloro-2-isopropyl-5-methylphenol |

| Synonyms | 6-Chlorothymol, 4-Chlorothymol |

| CAS Number | 89-68-9 |

| Molecular Formula | C₁₀H₁₃ClO |

| Molecular Weight | 184.66 g/mol |

| Appearance | White crystalline solid |

| Solubility | Slightly soluble in water; soluble in organic solvents |

Toxicological Data

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single or short-term exposure. The median lethal dose (LD50) or concentration (LC50) is a common metric.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 2480 mg/kg | [1] |

| LD50 | Mouse | Subcutaneous | 2460 mg/kg | [1] |

| LD50 | Rabbit | Dermal | No data available | |

| LC50 | Rat | Inhalation | No data available |

Note: A lethal dose in rats was reported to cause rapid cyanosis, stupor, irregular breathing, extreme sensitivity to noise, convulsions, and death from respiratory failure[1].

Subchronic and Chronic Toxicity

Subchronic and chronic toxicity studies evaluate the effects of repeated exposure to a substance over a longer period. No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect-Levels (LOAELs) are key parameters derived from these studies.

| Endpoint | Species | Route | Duration | NOAEL | LOAEL | Reference |

| NOAEL/LOAEL | Rat | Oral | 28-day | No data available | No data available | |

| NOAEL/LOAEL | Rat/Mouse | Oral | 90-day | No data available | No data available | |

| NOAEL/LOAEL | Rat/Mouse | Oral | 2-year | No data available | No data available |

Dermal and Ocular Irritation

These studies assess the potential of a substance to cause irritation to the skin and eyes upon direct contact.

| Endpoint | Species | Result | Reference |

| Dermal Irritation | Rabbit (predicted) | Causes skin irritation | |

| Ocular Irritation | Rabbit (predicted) | Causes serious eye irritation |

Note: While specific study reports for this compound were not identified, Safety Data Sheets classify it as a skin and eye irritant. Standard OECD guidelines 404 and 405 are used to assess these endpoints.

Mutagenicity

Mutagenicity assays are conducted to determine if a substance can induce genetic mutations.

| Assay | Test System | Metabolic Activation | Result | Reference |

| Paper-disk method | E. coli | Not specified | Non-mutagenic | [1] |

| Ames Test | Salmonella typhimurium | With and without S9 | No data available | |

| In vitro Micronucleus Assay | Mammalian cells | With and without S9 | No data available | |

| In vivo Micronucleus Assay | Rodent bone marrow | N/A | No data available |

Note: For the related compound thymol, no mutagenic activity was observed in the Ames test with standard tester strains[2].

Carcinogenicity

Carcinogenicity studies are long-term bioassays designed to evaluate the tumor-inducing potential of a substance.

| Species | Route | Duration | Result | Reference |

| Rat | Oral | 2-year | No data available | |

| Mouse | Oral | 2-year | No data available |

Note: No carcinogenicity bioassays for this compound were found in the available literature. A Safety Data Sheet for this compound states that it shall not be classified as carcinogenic.

Reproductive and Developmental Toxicity

These studies assess the potential of a substance to interfere with reproductive function and fetal development.

| Study Type | Species | Result | Reference |

| Two-Generation Reproductive Toxicity | Rat | No data available | |

| Prenatal Developmental Toxicity (Teratogenicity) | Rat | No data available | |

| Prenatal Developmental Toxicity (Teratogenicity) | Rabbit | No data available |

Note: There is a lack of specific data on the reproductive and developmental toxicity of this compound. A Safety Data Sheet for 4-Chlorothymol states that it shall not be classified as a reproductive toxicant.

Experimental Protocols

Acute Oral Toxicity (LD50) - OECD Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

-

Test Animals: Typically, young adult female rats are used.

-

Housing and Acclimation: Animals are housed in standard conditions and acclimated for at least 5 days before the study.

-

Dose Administration: A single dose of the test substance is administered by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Procedure: The test proceeds sequentially in groups of three animals. The outcome of the first group determines the dose for the next group. The test is stopped when a stopping criterion is met, which allows for the classification of the substance into a toxicity category.

Dermal Irritation - OECD Guideline 404

This test assesses the potential of a substance to cause skin irritation.[3][4][5]

-